molecular formula C9H12N2O3S B6633732 Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B6633732
M. Wt: 228.27 g/mol
InChI Key: ZNQSJEUIZCSWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C9H12N2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole derivatives with oxolane and amino groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and oxolan groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and oxolan groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate: shares similarities with other thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and oxolan groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQSJEUIZCSWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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